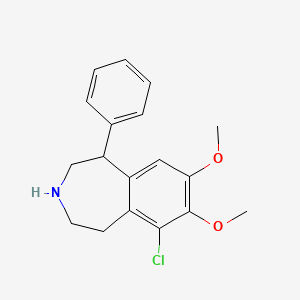

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

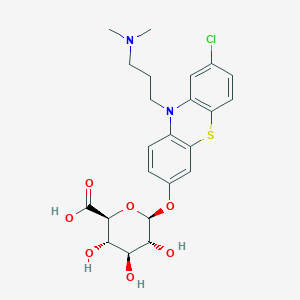

Molecular Structure Analysis

The molecule contains a benzazepine core, which is a seven-membered nitrogen-containing ring fused to a benzene ring. It also has methoxy groups (-OCH3) at the 7th and 8th positions, a phenyl group (a benzene ring) at the 1st position, and a chlorine atom at the 6th position .Chemical Reactions Analysis

Benzazepines, in general, can undergo various chemical reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. In general, benzazepines are stable compounds. They may exhibit different properties based on the nature and position of their substituents .Wissenschaftliche Forschungsanwendungen

Dopamine, Norepinephrine, and Serotonin Uptake Inhibition : The 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are strong inhibitors of dopamine (DA) and norepinephrine (NE) uptake, showing potential as neuropharmacological agents. One derivative, in particular, exhibits inhibition towards serotonin (5-HT) as well (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).

Central and Peripheral Dopamine Receptor Agonists : Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists for central and peripheral dopamine receptors. Their dopaminergic activity was observed in both in vivo and in vitro settings, suggesting their relevance in neuroscience and pharmacology (Pfeiffer et al., 1982).

Affinity for D1 Dopamine Receptor : Another study found that 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including a 6-chloro derivative, have high affinity at the D1 dopamine receptor. This suggests potential applications in studying dopaminergic systems (Neumeyer et al., 1991).

Labeling with Tritium for Research : The compound has been synthesized in both racemic mono and enantiomerically pure ditritiated forms. Such labeling is valuable for pharmacological and biological studies, allowing for tracking and analysis of these compounds in various systems (Landvatter, Blackburn, Villani, & Bosch, 1987).

Pharmacological Effects and Receptor Blockade : The benzazepine series, including SCH 23390, which is closely related to the compound , has shown potential in inhibiting aggression in animal models and is speculated to have antipsychotic potential. This highlights its relevance in neuropsychopharmacology (Iorio, Barnett, Billard, & Gold, 1986).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDQUVSBOHXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)